![molecular formula C71H127N25O15 B572608 KR-12 (human) CAS No. 1218951-51-9](/img/structure/B572608.png)
KR-12 (human)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KR-12 is the smallest peptide of LL-37 retaining antibacterial activity . It is composed of 18-29 amino acid residues of LL-37 . KR-12 displays a selective toxic effect on bacteria but not on human cells . It may be used as a template for developing novel antimicrobial agents of therapeutic use .
Synthesis Analysis
KR-12 maintains the antimicrobial activity of LL-37 and has low toxicity against human cells . The three-dimensional structure of KR-12 analog (KR-12-pa) was determined by solution NMR spectroscopy . In another study, two myristoylated derivatives of KR-12, Myr-KR-12N and Myr-KR-12C, were synthesized. These derivatives can spontaneously form nanoparticles when mixed with deionized water .Molecular Structure Analysis
The NMR structure of KR-12-pa revealed a nearly perfect amphipathic α-helical structure composed of multiple hydrophobic and positively charged residues . This structure is maintained in the new cross-linked cyclic form .Chemical Reactions Analysis
By combining peptide stabilization strategies (dimerization, backbone cyclization, and cross-linking via a disulfide bond), KR-12 can be engineered into a potent antimicrobial peptide drug lead .Physical And Chemical Properties Analysis
The computed parameters of KR-12 include the molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index and grand average of hydropathicity (GRAVY) .Applications De Recherche Scientifique
KR-12 promotes the osteogenic differentiation of human bone marrow mesenchymal stem cells (HBMSCs) through the activation of BMP/SMAD signaling. This suggests its potential use in treating bone-related diseases, such as osteomyelitis (Li et al., 2018).
KR-12 analogs, designed for antimicrobial activity and low toxicity to human cells, have potential as cosmetic preservatives. Their strong antimicrobial activity and low cytotoxicity make them suitable for use in cosmetic formulations (Yun, Min, & Lee, 2020).
Variants of the self-assembling peptide KLD-12, which show rapid fracture healing and antimicrobial properties, indicate its utility in preventing secondary infections in tissue engineering applications (Tripathi et al., 2015).
The structural location of basic amino acids in KR-12 plays a significant role in its antimicrobial activity. This insight is important for designing new antimicrobials to combat superbugs (Mishra et al., 2013).
Another KR-12 analog, KR-12-a6, also promotes osteogenic differentiation of HBMSCs via BMP/SMAD signaling, suggesting its potential in bone regeneration therapies (Fu et al., 2019).
Covalent immobilization of KR-12 on titanium surfaces shows potential for decreasing infection and promoting osteogenic differentiation in bone-implant integrations (Nie et al., 2016).
Short analogs of KR-12, such as KR-12-a5, have been found to possess both antimicrobial and anti-inflammatory activities, making them potential candidates for treating antibiotic-resistant infections (Kim, Rajasekaran, & Shin, 2017).
Safety And Hazards
Orientations Futures
The current work demonstrates that by combining peptide stabilization strategies, KR-12 can be engineered into a potent antimicrobial peptide drug lead with potential utility in a therapeutic context . This addresses the critical need for effective solutions to combat Gram-negative sepsis, a pressing global medical challenge .
Propriétés
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H127N25O15/c1-9-40(7)55(67(110)89-45(24-15-17-31-73)59(102)93-51(37-53(98)99)65(108)92-50(36-42-21-12-11-13-22-42)64(107)91-49(35-38(3)4)63(106)86-44(57(76)100)25-18-32-83-69(77)78)95-62(105)47(27-20-34-85-71(81)82)88-60(103)48(28-29-52(75)97)90-66(109)54(39(5)6)94-68(111)56(41(8)10-2)96-61(104)46(26-19-33-84-70(79)80)87-58(101)43(74)23-14-16-30-72/h11-13,21-22,38-41,43-51,54-56H,9-10,14-20,23-37,72-74H2,1-8H3,(H2,75,97)(H2,76,100)(H,86,106)(H,87,101)(H,88,103)(H,89,110)(H,90,109)(H,91,107)(H,92,108)(H,93,102)(H,94,111)(H,95,105)(H,96,104)(H,98,99)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-,56-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPIYOBYHJUPAG-ZFXZXRHDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H127N25O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1570.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
KR-12 (human) |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.